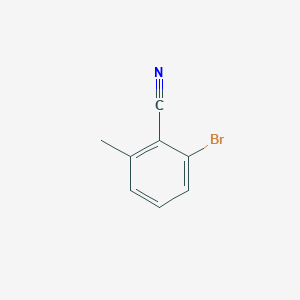

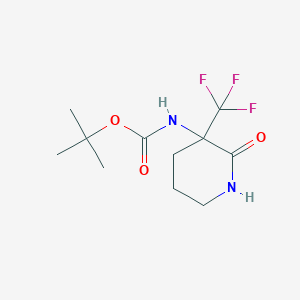

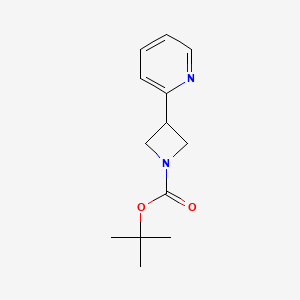

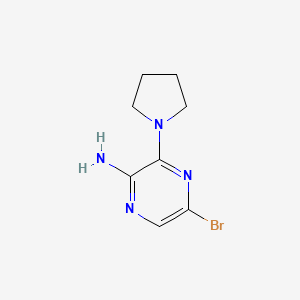

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a compound that appears to be related to various research areas in organic chemistry, particularly in the synthesis and characterization of heterocyclic compounds. While the provided papers do not directly discuss this compound, they offer insights into similar structures and the chemistry of related pyrazine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the formation of organic salts and azadienes. For instance, the monohydrate organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid is synthesized using a slow evaporation technique, which could be a relevant method for synthesizing similar pyrazine compounds . Additionally, the acidic treatment of (pyrrolidin-1-yl)azadienes has been described, which may provide insights into the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine by exploring the behavior of pyrrolidinyl derivatives in acidic media .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction (SCXRD), which is a powerful tool for determining the crystal structure of organic salts . This technique could potentially be applied to analyze the molecular structure of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine.

Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are complex and can involve regioselective synthesis, as seen in the formation of arylazo-substituted pyridines and pyrazines from pyridinium N-aminides . This suggests that the chemical reactivity of the pyrazine ring can be manipulated to introduce various substituents at specific positions, which could be relevant for the chemical reactions of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various techniques. Infrared absorption spectroscopy and density functional theory (DFT) simulations have been used to analyze the vibrational modes of synthesized organic salts . UV-Vis absorption spectroscopy has been employed to estimate the optical band gap and maximum absorption wavelength . These methods could be used to determine the physical and chemical properties of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. Additionally, thermal gravimetric-differential thermal analysis (TG-DTA) can provide information on the degradation profile and thermal stability of the compound .

Future Directions

properties

IUPAC Name |

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRLQVEMFYPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587502 |

Source

|

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine | |

CAS RN |

893611-72-8 |

Source

|

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.